1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid is a cyclobutane derivative with a unique structure that includes an amino group, a hydroxyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclobutanone derivatives, which are subjected to amination and hydroxylation reactions to introduce the amino and hydroxyl groups, respectively. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
- 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride
- 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Comparison: this compound is unique due to its specific substitution pattern on the cyclobutane ring. This structural feature can influence its reactivity and interactions compared to similar compounds. For example, the presence of the hydroxyl group at the 3-position can enhance its ability to form hydrogen bonds, potentially leading to different biological activities .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-5(10)2-6(7,3-5)4(8)9/h10H,2-3,7H2,1H3,(H,8,9) |
InChI Key |
FWDCYSRMGBFGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.